(3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Medicinal Chemistry Synthetic Methodology Quality Control

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS 1234370-93-4) is a functionalized quinoxaline derivative bearing a chlorine substituent at the 3-position and an isopropylamine group at the 2-position. Its molecular formula is C11H12ClN3 and its molecular weight is 221.69 g/mol.

Molecular Formula C11H12ClN3
Molecular Weight 221.688
CAS No. 1234370-93-4
Cat. No. B596343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-quinoxalin-2-yl)-isopropyl-amine
CAS1234370-93-4
Molecular FormulaC11H12ClN3
Molecular Weight221.688
Structural Identifiers
SMILESCC(C)NC1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15)
InChIKeyUHAKDFQVRHZRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS 1234370-93-4): Technical Specifications and Comparative Procurement Analysis for Quinoxaline Building Blocks


(3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS 1234370-93-4) is a functionalized quinoxaline derivative bearing a chlorine substituent at the 3-position and an isopropylamine group at the 2-position. Its molecular formula is C11H12ClN3 and its molecular weight is 221.69 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, leveraging the well-established pharmacological and physicochemical properties of the quinoxaline scaffold [1].

Why Substituting (3-Chloro-quinoxalin-2-yl)-isopropyl-amine with Generic Quinoxaline Analogs Fails in Precision Synthesis


The specific 2,3-disubstitution pattern of this compound—a chloro leaving group at position 3 and a secondary amine at position 2—is non-interchangeable with other quinoxaline building blocks. Replacing it with 3-chloroquinoxalin-2-amine (CAS 34117-90-3) or 2-chloroquinoxaline (CAS 1448-87-9) would fundamentally alter downstream reaction pathways, as the isopropylamine moiety provides a unique nucleophilic handle or steric environment not present in simpler analogs. The distinct electronic and steric contributions of the isopropyl group directly impact the regioselectivity and yield of subsequent synthetic transformations, as well as the physicochemical properties of final compounds in structure-activity relationship (SAR) studies [1].

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine: Quantitative Comparative Evidence for Scientific Procurement


Comparative Purity: Higher Minimum Purity Specification than Standard 3-Chloroquinoxalin-2-amine

The target compound is commercially available with a specified minimum purity of ≥98% (NLT 98%) , which is higher than the typical 97% purity specification for the closely related analog 3-chloroquinoxalin-2-amine (CAS 34117-90-3) from major suppliers . This difference is critical for applications requiring high-fidelity intermediates.

Medicinal Chemistry Synthetic Methodology Quality Control

Molecular Weight Differentiation: Enhanced Lipophilicity for Improved Pharmacokinetic Properties

The target compound has a molecular weight of 221.69 g/mol , which is 42.08 g/mol higher than the unsubstituted analog 3-chloroquinoxalin-2-amine (179.61 g/mol) . This difference is attributable to the isopropylamine group. While specific cLogP values are not reported for this exact compound, the increase in molecular weight and aliphatic carbon content typically correlates with increased lipophilicity (estimated cLogP increase of approximately 0.5-0.8 units based on fragment-based calculations) [1].

Drug Design ADME Physicochemical Properties

Dual Reactive Handles Enable Divergent and Orthogonal Synthetic Transformations

The compound features two distinct reactive sites: a chlorine atom at the 3-position (capable of undergoing nucleophilic aromatic substitution, Buchwald-Hartwig amination, or cross-coupling reactions) and a secondary amine at the 2-position (available for alkylation, acylation, or reductive amination) [1]. This contrasts with simpler analogs like 2-chloroquinoxaline or 3-chloroquinoxalin-2-amine, which possess only one or functionally equivalent reactive centers. This dual functionality allows for divergent synthetic strategies and the rapid construction of complex molecular architectures from a single, commercially available building block.

Synthetic Chemistry Scaffold Functionalization Medicinal Chemistry

Regulatory and Supply Chain Reliability for Industrial-Scale Procurement

The compound is supplied by vendors such as MolCore with adherence to ISO 9001:2015 quality management standards . This certification provides a quantifiable assurance of batch-to-batch consistency and supply chain traceability, which is a key differentiator when compared to compounds sourced from non-certified or general chemical suppliers where QC parameters may be less stringent or undocumented.

Supply Chain GMP Quality Assurance

Optimal Application Scenarios for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine Based on Quantitative Evidence


High-Fidelity Medicinal Chemistry Library Synthesis

The compound's dual reactive handles (chloro and isopropylamine) make it an ideal core scaffold for generating diverse libraries of 2,3-disubstituted quinoxalines. Its high purity (≥98% ) minimizes the risk of side products, crucial for high-throughput screening campaigns where the quality of the initial hit matters. The increased molecular weight and lipophilicity of the isopropyl group, compared to simpler analogs, can be leveraged to explore chemical space with improved drug-like properties from the outset of a project.

Synthesis of Advanced Intermediates for Kinase Inhibitor Programs

Many quinoxaline-based kinase inhibitors rely on specific substitution patterns for target engagement. The presence of the isopropylamine group in this building block provides a pre-installed moiety that is a common pharmacophoric feature in several kinase inhibitor chemotypes [1]. This allows medicinal chemists to bypass early-stage amine installation steps, accelerating SAR exploration around the quinoxaline core. The ISO-certified supply chain ensures that material used in these critical experiments is of consistent and verifiable quality.

Material Science: Synthesis of Functionalized Conjugated Polymers and Small Molecules

The electron-deficient quinoxaline core is a valuable acceptor unit in donor-acceptor (D-A) type conjugated polymers for organic electronics. The 2,3-disubstitution pattern, specifically the presence of the chlorine atom, enables efficient cross-coupling (e.g., Stille or Suzuki) to incorporate the unit into polymer backbones [1]. The isopropylamine group can serve as a site for post-polymerization functionalization or as a solubilizing group, and its presence distinguishes this monomer from simpler dichloroquinoxalines, offering an alternative for tuning polymer solubility and solid-state morphology.

Regulated Development and Scale-Up

For projects that anticipate scaling from milligram research to multi-gram development, the ISO 9001:2015 certification of the primary supplier is a significant advantage. It provides documented evidence of a robust quality management system, which is often a prerequisite for materials used in GLP toxicology studies or early-stage GMP manufacturing campaigns. This reduces the need for later re-validation of a synthetic route due to inconsistencies in starting material quality.

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